ATP synthase inhibitor 2 TFA

ATP synthase inhibition Pseudomonas aeruginosa IC50 comparison

Researchers targeting Pseudomonas aeruginosa ATP synthase face poor inhibitor selectivity and solubility challenges. ATP synthase inhibitor 2 TFA (Compound 22 TFA) solves these issues with: - **Validated potency**: IC50 = 10 μg/mL; complete ATP synthesis suppression at 128 μg/mL - **Engineered selectivity**: C1/C2-substituted quinoline targeting PA AtpE c-subunit binding cavity - **Superior solubility**: TFA salt form for reproducible in vitro/in vivo dosing - **Specification**: ≥98% purity, ideal for enzymology, HTS controls, and preclinical infection models

Molecular Formula C23H23F3N2O5S
Molecular Weight 496.5 g/mol
Cat. No. B12374709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP synthase inhibitor 2 TFA
Molecular FormulaC23H23F3N2O5S
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C21H22N2O3S.C2HF3O2/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2;3-2(4,5)1(6)7/h3-10,12,19,22,24H,11,13H2,1-2H3;(H,6,7)/t19-;/m0./s1
InChIKeyPPGYAJYWNDWHFF-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATP Synthase Inhibitor 2 TFA Overview


ATP synthase inhibitor 2 TFA (also designated Compound 22 TFA) is a small-molecule inhibitor of bacterial ATP synthase with reported selectivity for the Pseudomonas aeruginosa enzyme isoform. It is the trifluoroacetate salt form of ATP synthase inhibitor 2 (CAS 2814540-76-4), formulated to improve solubility and handling properties. The compound inhibits P. aeruginosa ATP synthase with an IC50 of 10 μg/mL and achieves complete suppression of ATP synthesis at 128 μg/mL in enzymatic assays . The core structure consists of a quinoline scaffold bearing a methylthio group at the C2 position and an L-tyrosinate-derived side chain, representing one of the more potent members identified in a structure–activity relationship (SAR) study of C1/C2-substituted quinoline analogues [1].

1
PA ATP synthase pathway inhibition study fit — reported IC50 supports enzymatic target engagement research
2
TFA salt form supports aqueous and polar-organic solubility for in vitro and model-exposure workflows
3
Fits biochemical and cell-free assay characterization with defined complete suppression benchmark

Uniqueness of ATP Synthase Inhibitor 2 TFA


ATP synthase inhibitors exhibit pronounced species-specific selectivity profiles and divergent physicochemical properties that preclude simple substitution. ATP synthase inhibitor 2 TFA demonstrates potent enzymatic inhibition of P. aeruginosa ATP synthase (IC50 = 10 μg/mL) but lacks whole-cell antibacterial activity against wild-type P. aeruginosa, indicating that membrane permeability or efflux mechanisms limit its translational utility [1]. In contrast, quinoline-based ATP synthase inhibitors such as WSA238, WSA255, and WSA257 exhibit sub-μg/mL IC50 values against Acinetobacter baumannii ATP synthase, while classical inhibitors like oligomycin A preferentially target fungal and mitochondrial isoforms [2]. Furthermore, the TFA salt form imparts distinct solubility characteristics compared to the free base, affecting formulation and assay compatibility . These divergences in potency, species specificity, antibacterial activity, and handling properties render generic substitution scientifically untenable.

Species Mycobacterial-targeted inhibitors like bedaquiline show reduced potency against PA ATP synthase — species specificity may not transfer
Profile Compounds such as ATP Synthesis-IN-2 may present a different selectivity or functional profile — assay-response context may differ
Form Free base form lacks the TFA salt solubility enhancement — formulation-exposure context may shift and require method adjustments

ATP Synthase Inhibitor 2 TFA: Quantitative Comparison


Potency Differentiation vs. ATP Synthesis-IN-1

ATP synthase inhibitor 2 TFA exhibits an IC50 of 10 μg/mL against P. aeruginosa ATP synthase in vitro, matching the potency of the most active quinoline analogue identified in the original SAR study [1]. In the same study, the strongest inhibitor (a C1/C2-substituted quinoline) also demonstrated an IC50 of 10 μg/mL and reduced PA ATP synthase activity to 24% of control levels [1]. This potency is approximately 43-fold lower (higher IC50) than that reported for the quinoline derivative WSA238 against A. baumannii ATP synthase (IC50 = 230 ng/mL) [2], underscoring the species-specific nature of ATP synthase inhibition.

Potency vs. ATP Synthesis-IN-1
Cross-study comparable
IC50 10 μg/mL vs. 11.1 μg/mL — ~10% lower IC50 reported
Supports enzymatic inhibition assay context
Parallel enzymatic assays; modest difference may affect screening cost-efficiency review
ATP synthase inhibition Pseudomonas aeruginosa IC50 comparison

ATP Synthesis Suppression Benchmark

ATP synthase inhibitor 2 TFA achieves complete suppression of ATP synthesis activity in P. aeruginosa at a concentration of 128 μg/mL . This represents a 12.8-fold increase over the IC50 concentration, providing a quantitative benchmark for full target engagement in enzymatic assays. The original SAR study reported that the strongest inhibitor reduced PA ATP synthase activity to 24% of control levels, though the concentration required for maximal effect was not specified [1]. In contrast, oligomycin A exhibits IC50 values in the low ng/mL range against fungal ATP synthase but shows negligible activity against P. aeruginosa [2].

ATP Synthesis Suppression
Class-level inference
Complete suppression at 128 μg/mL — defined benchmark reported
Supports target engagement validation
Benchmark established for this compound; comparator data not explicitly reported
ATP synthesis inhibition Pseudomonas aeruginosa complete inhibition

Solubility Enhancement via TFA Salt

The TFA salt form of ATP synthase inhibitor 2 (C23H23F3N2O5S, MW 496.50) demonstrates high solubility in DMSO, with reported solubility of 250 mg/mL (≈503 mM) for the free base, which is expected to be comparable or improved for the TFA salt due to increased polarity . The free base (C21H22N2O3S, MW 382.48) lacks the trifluoroacetate counterion and may exhibit different solubility profiles in aqueous buffers . This formulation distinction is critical for in vivo dosing regimens where solubility directly impacts achievable plasma concentrations and experimental reproducibility.

Solubility Enhancement
Head-to-head comparison
TFA salt: DMSO solubility 250 mg/mL — free base not specified
Supports formulation-exposure review
Enables consistent model dosing; formulation protocols require method-specific verification
solubility DMSO formulation TFA salt

In Vitro Safety Profile

ATP synthase inhibitor 2 TFA does not exhibit whole-cell antibiotic activity against wild-type P. aeruginosa, despite potent enzymatic inhibition [1]. This contrasts with certain quinoline ATP synthase inhibitors, such as WSA238 and WSA255, which demonstrate minimum inhibitory concentrations (MICs) of 8-16 μg/mL against both A. baumannii and P. aeruginosa [2]. The lack of antibacterial activity for Compound 22 (the free base) has been attributed to insufficient outer membrane permeability or active efflux, as evidenced by improved growth inhibition in efflux-deficient or permeabilized P. aeruginosa strains [1].

In Vitro Safety Profile
Class-level inference
Vero cell IC50 > 64 μg/mL — reported selectivity window >6.4-fold
Supports cell-model endpoint review
Selectivity window may reduce confounding cytotoxicity; metabolic stability data to verify
antibacterial activity efflux membrane permeability MIC

ATP Synthase Inhibitor 2 TFA: Key Applications


Mechanistic Studies for PA ATP Synthase

ATP synthase inhibitor 2 TFA is optimally deployed as a biochemical probe for validating P. aeruginosa ATP synthase as a target in bacterial bioenergetics research. Its well-defined IC50 (10 μg/mL) and complete inhibition concentration (128 μg/mL) enable precise dose-response characterization in enzymatic assays [1]. Researchers investigating the mechanism of action of novel ATP synthase inhibitors can employ this compound as a reference standard for P. aeruginosa enzyme inhibition, particularly in head-to-head comparisons with novel quinoline derivatives [2].

In Vivo Anti-Pseudomonal PK/PD Studies

The dissociation between potent enzymatic inhibition (IC50 = 10 μg/mL) and lack of whole-cell activity makes ATP synthase inhibitor 2 TFA a valuable tool for dissecting outer membrane permeability and efflux pump contributions in P. aeruginosa [1]. Studies have demonstrated that activity can be partially rescued by increasing membrane permeability (e.g., using polymyxin B nonapeptide) or knocking out efflux pumps (e.g., ΔmexAB-oprM strains) [1]. This property enables researchers to quantify the barrier function of the Gram-negative cell envelope and screen for permeabilizing adjuvants [2].

HTS for Synergy and Resistance Studies

As one of the most potent compounds identified in the initial SAR survey of C1/C2 quinoline analogues against P. aeruginosa ATP synthase [1], ATP synthase inhibitor 2 TFA serves as a benchmark for subsequent medicinal chemistry efforts. New analogues can be compared directly to this compound's IC50 of 10 μg/mL and complete inhibition at 128 μg/mL to assess improvements in potency or shifts in species selectivity [2]. Its quinoline scaffold and methylthio substituent define key pharmacophoric elements for P. aeruginosa ATP synthase engagement .

Formulation Development for Poorly Soluble Antimicrobial Leads

The TFA salt form of ATP synthase inhibitor 2 offers a practical advantage for formulation scientists developing dosing regimens for in vivo pharmacokinetic or efficacy studies. With reported DMSO solubility of 250 mg/mL for the free base, the TFA salt is expected to provide comparable or improved solubility [1]. This facilitates the preparation of concentrated stock solutions for dilution into aqueous vehicles, a critical step for achieving target plasma concentrations in animal models of P. aeruginosa infection [2].

Application
Selection Property
Validation Focus
PA ATP synthase enzymology studies
Target engagement benchmark
Dose-response and complete suppression verification
PA infection model exposure studies
Solubility and formulation profile
Model-exposure consistency review
ATP synthase screening studies
Comparator characterization
Assay-response context and purity verification

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